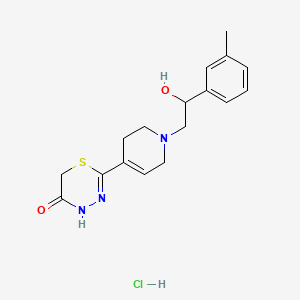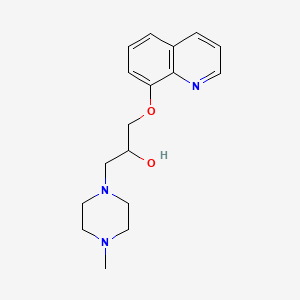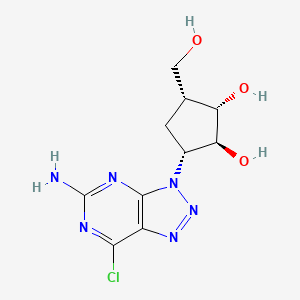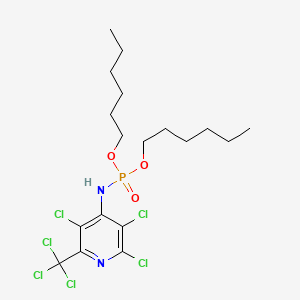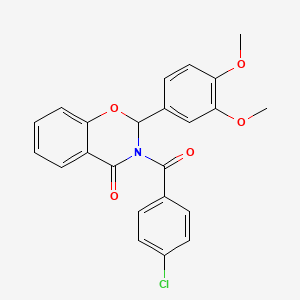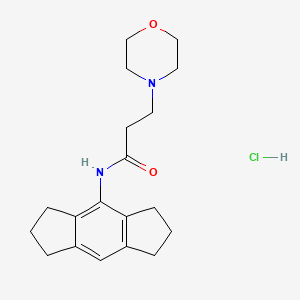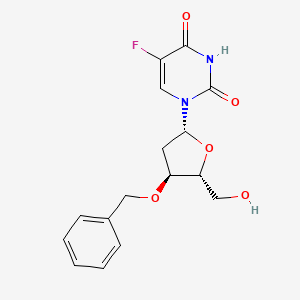
Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is a fluorinated uridine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the phenylmethyl group in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively introduce the fluorine atom and the phenylmethyl group. The final product is usually purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective as an antineoplastic agent . The molecular targets include thymidylate synthetase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorouridine: Another fluorinated uridine derivative with similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-3’,5’-bis-O-(phenylmethyl)-5-methyluridine: A compound with additional methyl groups that may alter its chemical and biological properties.
Uniqueness
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is unique due to the presence of both the fluorine atom and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
95969-44-1 |
|---|---|
Molecular Formula |
C16H17FN2O5 |
Molecular Weight |
336.31 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O5/c17-11-7-19(16(22)18-15(11)21)14-6-12(13(8-20)24-14)23-9-10-4-2-1-3-5-10/h1-5,7,12-14,20H,6,8-9H2,(H,18,21,22)/t12-,13+,14+/m0/s1 |
InChI Key |
FFOLVUZLQQMMIP-BFHYXJOUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


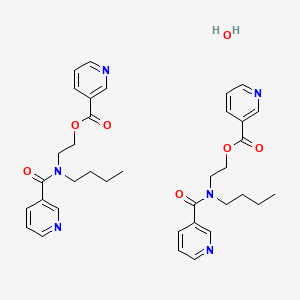
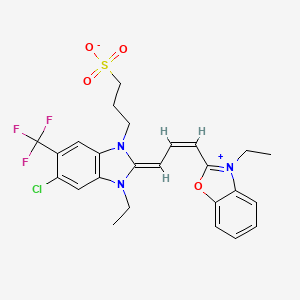

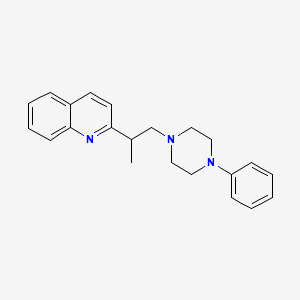
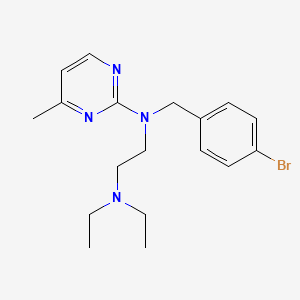
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
